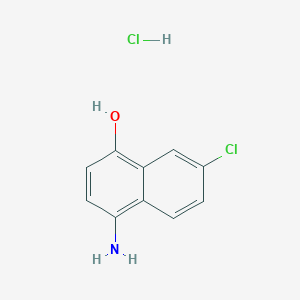

4-Amino-7-chloronaphthalen-1-ol;hydrochloride

Description

BenchChem offers high-quality 4-Amino-7-chloronaphthalen-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-chloronaphthalen-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-7-chloronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12;/h1-5,13H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOMDFLQAMCXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1Cl)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 4-Amino-7-chloronaphthalen-1-ol Hydrochloride

Executive Summary & Chemical Context

Target Molecule: 4-Amino-7-chloronaphthalen-1-ol hydrochloride CAS Registry Number: 5959-56-8 (Generic for 4-amino-1-naphthol HCl; specific chlorinated analog is a specialized derivative) Role: Primary intermediate for chromogenic substrates (e.g., in enzyme immunoassays) and specialized azo dyes. Critical Challenge: The free base (4-amino-7-chloronaphthalen-1-ol) is highly susceptible to auto-oxidation, rapidly forming quinone imines. Successful synthesis requires strict exclusion of oxygen during the final deprotection/reduction steps and immediate stabilization as the hydrochloride salt.

This guide details a robust, scalable 3-stage synthesis starting from 7-chloro-1-tetralone . This route is preferred over direct nitration of chloronaphthols due to superior regioselectivity and safety profiles.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to install the amino group at the C4 position with high fidelity while maintaining the integrity of the C7-chlorine substituent.

Strategic Disconnections

-

Salt Formation: The final HCl salt is generated immediately upon reduction to prevent oxidation.

-

C4-Amination: Introduced via azo coupling rather than direct nitration. Nitration of 1-naphthols is prone to over-oxidation and formation of isomeric mixtures (2- vs 4-position). Azo coupling with a bulky diazonium salt (sulfanilic acid) occurs almost exclusively at the para (C4) position due to steric hindrance at the ortho position.

-

Aromatization: The naphthalene core is generated from 7-chloro-1-tetralone, a stable and commercially available precursor.

Reaction Pathway Diagram

Caption: Linear synthetic pathway prioritizing regioselectivity via azo-coupling.

Detailed Synthetic Protocols

Module 1: Precursor Synthesis (7-Chloro-1-naphthol)

If 7-chloro-1-naphthol is not purchased, it is synthesized via the aromatization of 7-chloro-1-tetralone.

-

Reagents: 7-Chloro-1-tetralone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).

-

Mechanism: Alpha-bromination followed by elimination of HBr.

Protocol:

-

Dissolve 7-chloro-1-tetralone (0.1 mol) in glacial acetic acid (150 mL).

-

Add Bromine (0.105 mol) dropwise at room temperature over 30 minutes. Observation: Decolorization of bromine indicates reaction progress.

-

Heat the solution to reflux (approx. 118°C) for 3-4 hours to drive the elimination of HBr.

-

Workup: Pour the reaction mixture onto crushed ice (500 g). The product, 7-chloro-1-naphthol, will precipitate as a solid.

-

Filter, wash with water, and recrystallize from ethanol/water.

-

QC Check: 1H NMR should show aromatic protons in the 7-8 ppm region and loss of aliphatic methylene signals.

Module 2: Regioselective Functionalization (Azo Coupling)

This step installs the nitrogen source at C4. We use sulfanilic acid as the diazo component because the resulting azo dye is water-soluble (as a sodium salt), facilitating easy handling, and the byproduct (sulfanilic acid) after reduction is easily separated.

-

Reagents: Sulfanilic acid, Sodium Carbonate, Sodium Nitrite, HCl, 7-Chloro-1-naphthol, NaOH.

Protocol:

-

Diazotization:

-

Dissolve sulfanilic acid (0.1 mol) in 2.5% Na2CO3 solution (200 mL).

-

Add NaNO2 (0.1 mol) and cool to 0–5°C in an ice bath.

-

Pour this mixture into a stirred slurry of concentrated HCl (25 mL) and crushed ice (150 g).

-

Result: A white suspension of the diazonium salt forms. Keep at 0°C.

-

-

Coupling:

-

Dissolve 7-chloro-1-naphthol (0.1 mol) in 10% NaOH (200 mL) and cool to 10°C.

-

Slowly add the diazonium suspension to the naphthol solution over 20 minutes.

-

Critical Parameter: Maintain pH > 8 using solid Na2CO3 if necessary. The solution will turn deep red/orange.

-

Stir for 1 hour at 5-10°C.

-

-

Isolation:

-

Add NaCl (salting out) to precipitate the sodium salt of the azo dye.

-

Filter the red solid and wash with cold brine (20% NaCl).

-

Module 3: Reductive Cleavage & Salt Formation (The Critical Step)

This step reduces the azo bond to yield the target amine and regenerates sulfanilic acid.

-

Reagents: Sodium Dithionite (Na2S2O4), NaOH, Conc. HCl, Stannous Chloride (optional antioxidant).

-

Safety: Aminonaphthols are skin sensitizers. Perform in a fume hood.

Protocol:

-

Suspend the damp azo dye paste in water (300 mL) and add 10% NaOH (50 mL). Heat to 40-50°C.

-

Reduction: Add solid Sodium Dithionite (Na2S2O4) in portions.

-

Endpoint: The deep red color will fade to a pale yellow or amber. Add a slight excess of dithionite to ensure complete reduction.

-

-

Filtration: Rapidly filter the hot solution to remove any insoluble impurities.

-

Acidification & Crystallization:

-

Note: The filtrate contains the target amine (as free base) and sulfanilic acid (as sodium salt).

-

Add the hot filtrate immediately into a flask containing concentrated HCl (100 mL) and SnCl2 (1 g, as antioxidant).

-

Chemistry: The high acidity protonates the amine, forming the insoluble hydrochloride salt. Sulfanilic acid remains in solution or is washed away.

-

Cool the mixture to 0°C. The 4-Amino-7-chloronaphthalen-1-ol hydrochloride will precipitate as white/grey needles.

-

-

Purification:

-

Filter the crystals under inert gas (Nitrogen/Argon) if possible.

-

Wash with cold 10% HCl (to prevent hydrolysis/oxidation) and then with diethyl ether.

-

Dry in a vacuum desiccator over P2O5.

-

Process Parameters & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Coupling pH | 8.5 – 10.0 | Ensures naphthol is in phenolate form (activated) for coupling. |

| Reduction Temp | 45°C – 60°C | High enough for solubility, low enough to prevent thermal decomposition. |

| Acidification | Conc. HCl (Excess) | Common ion effect drives precipitation; low pH prevents oxidation. |

| Atmosphere | Inert (N2/Ar) | Mandatory during filtration and drying to prevent "pinking" (oxidation). |

Experimental Workflow Logic

Caption: Workflow for the reductive cleavage and isolation of the hydrochloride salt.

Analytical Characterization

The product should be stored at -20°C under argon.

-

Appearance: White to off-white crystalline powder. (Pink/Purple hue indicates oxidation).

-

1H NMR (DMSO-d6):

-

The spectrum will show the naphthalene protons.

-

The C2 and C3 protons (ortho to OH and NH2) will appear as doublets (approx 6.8 - 7.2 ppm).

-

The C7-Cl moiety will cause a shift in the aromatic region compared to the non-chlorinated standard.

-

Broad exchangeable peaks for -OH and -NH3+.

-

-

HPLC: C18 Column, Water/Acetonitrile gradient with 0.1% TFA. (Detect at 254 nm).

References

-

Preparation of 1,4-Aminonaphthol Hydrochloride . Organic Syntheses, Coll.[1] Vol. 2, p.39 (1943); Vol. 17, p.9 (1937). Link

- Grounding: Establishes the foundational protocol for azo-coupling and dithionite reduction of naphthols.

-

4-Amino-1-naphthol hydrochloride (CAS 5959-56-8) .[2] PubChem Compound Summary. Link

- Grounding: Provides chemical property data and safety inform

-

Synthesis of 7-chloro-1-naphthol . Sigma-Aldrich / Merck Product Data. Link

- Grounding: Verifies the existence and nomenclature of the chlorinated starting m

-

Process for preparing 4-amino-1-naphthol ethers . US Patent 20030083525A1. Link

- Grounding: Describes industrial variations of the reduction and protection steps.

Sources

Technical Guide: Chemical Properties of 4-Amino-7-chloronaphthalen-1-ol Hydrochloride

Executive Summary

4-Amino-7-chloronaphthalen-1-ol hydrochloride is a specialized aminonaphthol derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, cyanine dyes, and electrochemical sensors. Structurally, it consists of a naphthalene core functionalized with a hydroxyl group at position 1, an amino group at position 4, and a chlorine substituent at position 7.

This compound belongs to the class of 1,4-aminonaphthols , a family notorious for their susceptibility to oxidation. While the hydrochloride salt form confers improved stability and water solubility compared to the free base, it remains sensitive to air and light. Successful utilization requires strict adherence to inert handling protocols to prevent degradation into 7-chloro-1,4-naphthoquinone.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule is an amphoteric naphthalene derivative. The positioning of the substituents is critical for its electronic properties:

-

C1-Hydroxyl (-OH): Electron-donating group (EDG), activates the ring.

-

C4-Amino (-NH₂): Strong EDG, protonated to ammonium (-NH₃⁺) in the salt form.

-

C7-Chlorine (-Cl): Electron-withdrawing group (EWG) on the distal ring.

The 7-chloro substituent exerts a subtle but distinct inductive effect ($ -I $), slightly increasing the acidity of the C1-phenol and lipophilicity (LogP) compared to the non-chlorinated parent, 4-amino-1-naphthol.

Key Physical Properties

| Property | Value / Description | Context |

| Molecular Formula | ||

| Molecular Weight | ~230.09 g/mol (HCl salt) | 193.63 g/mol (Free Base) |

| Appearance | White to off-white needles | Turns pink/purple/brown upon oxidation. |

| Solubility | Soluble in Water, Methanol, Ethanol | Salt form is polar; Free base is lipophilic. |

| Melting Point | >250°C (Decomposes) | Typical for aminonaphthol salts. |

| Acidity (pKa) | Estimated based on parent scaffold. |

Synthetic Pathways & Manufacturing

The synthesis of 4-amino-7-chloronaphthalen-1-ol is rarely direct; it typically proceeds via the modification of 7-chloro-1-naphthol. The most robust industrial route involves azo-coupling followed by reduction , avoiding the harsh conditions of direct nitration.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic route via azo-dye intermediate. This method ensures regioselectivity at the C4 position.

Protocol Description

-

Coupling: 7-Chloro-1-naphthol is dissolved in dilute NaOH. A diazonium salt (prepared from aniline or sulfanilic acid) is added at 0–5°C. The solution turns deep red as the azo dye precipitates.

-

Reduction: The wet azo cake is suspended in water and reduced using Sodium Dithionite (

) or Stannous Chloride ( -

Isolation: The solution is filtered hot to remove insoluble impurities. The filtrate is acidified with concentrated HCl, causing the target hydrochloride salt to crystallize as needles.

Reactivity & Functionalization

Oxidation Sensitivity (The "Pink" Warning)

The most defining chemical property of this compound is its instability toward oxidation. In the presence of oxygen and moisture, it degrades into 7-chloro-1,4-naphthoquinone .

-

Mechanism: Free radical abstraction of the phenolic hydrogen

Semiquinone radical -

Visual Indicator: Pure material is white. A pink or violet hue indicates early-stage oxidation. Brown/Black indicates significant decomposition.

Heterocycle Formation

The 1,4-relationship of the amine and hydroxyl groups makes this compound a "privileged scaffold" for synthesizing oxazoles and oxazines.

-

Reaction with Aldehydes: Condensation yields oxazine derivatives.

-

Reaction with Phosgene/CDI: Yields cyclic carbamates (oxazolones).

Degradation Pathway (DOT Diagram)

Figure 2: Oxidative degradation pathway. Note that the HCl salt is kinetically more stable than the free base.

Handling & Stability Protocols

To maintain scientific integrity and reagent purity, the following protocols are mandatory:

Storage Conditions

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: -20°C is optimal; 2-8°C is acceptable for short-term.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolysis.

"Free-Basing" Protocol

For reactions requiring the nucleophilic free amine (e.g., amide coupling):

-

Dissolve the HCl salt in degassed water/methanol.

-

Add 1 equivalent of

or -

Critical: Use the free base immediately. Do not isolate and store the free base, as it oxidizes rapidly in the solid state.

Analytical Characterization

1H-NMR (Predicted, DMSO-d6)

- 10.5 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).

-

9-10 ppm (br s, 3H): Ammonium

- 8.1 ppm (d, 1H): H8 (Peri-position, deshielded).

- 7.9 ppm (s, 1H): H6 (Meta to Cl).

- 7.5 ppm (d, 1H): H5.

- 7.2 ppm (d, 1H): H2.

- 6.8 ppm (d, 1H): H3 (Ortho to amine).

Mass Spectrometry

-

ESI-MS (+): m/z = 194.0 [M+H]+ (for the

isotope). -

Isotope Pattern: Distinct 3:1 ratio of M+H (194) to M+H+2 (196) due to Chlorine.

References

Unlocking the Synthetic Potential of 4-Amino-7-chloronaphthalen-1-ol Hydrochloride: A Building Block for Advanced Organic Synthesis

An In-depth Technical Guide

Abstract: 4-Amino-7-chloronaphthalen-1-ol hydrochloride is a substituted aminonaphthol that, despite its commercial availability, remains underexplored in synthetic literature. This technical guide serves as a forward-looking exploration of its potential applications in organic synthesis, aimed at researchers, medicinal chemists, and drug development professionals. By dissecting the reactivity of its constituent functional groups—the nucleophilic amine, the activating hydroxyl group, and the synthetically versatile chlorine atom—we extrapolate a wide range of potential transformations. This document provides a theoretical framework and practical insights into leveraging this molecule as a strategic starting material for the synthesis of complex heterocyclic systems, novel dye structures, and diverse libraries of potential pharmaceutical agents. We present detailed protocols, mechanistic diagrams, and a thorough analysis of its synthetic utility, grounded in established chemical principles and analogous transformations of related scaffolds.

Core Molecular Profile and Reactivity Analysis

4-Amino-7-chloronaphthalen-1-ol hydrochloride (CAS No. 5959-56-8) is a trifunctionalized naphthalene derivative.[1][2][3] Its synthetic potential is derived from the distinct and cooperative reactivity of its amino, hydroxyl, and chloro substituents anchored to the robust naphthalene core.

Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 5959-56-8 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₀ClNO | [1][4] |

| Molecular Weight | 195.65 g/mol | [2] |

| Appearance | Pale brown to purple powder | [4][6] |

| Melting Point | 273 °C (decomposes) | |

| Synonyms | 4-Amino-7-chloro-1-naphthol HCl, 4-Hydroxy-2-chloro-1-naphthylamine HCl | [5] |

A Triumvirate of Reactivity: Analyzing the Functional Groups

The true synthetic value of this molecule lies in the interplay of its three functional groups. Understanding their individual reactivity is key to designing synthetic routes.

-

The Primary Amino Group (-NH₂): As a potent nucleophile and a precursor to the diazonium salt, the amino group is arguably the most versatile handle. It can readily undergo N-alkylation, N-acylation, and N-sulfonylation.[7] Crucially, it enables the formation of azo compounds and serves as a linchpin for constructing nitrogen-containing heterocycles.[8][9]

-

The Phenolic Hydroxyl Group (-OH): This group strongly activates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho position (C2). It also functions as a nucleophile for O-alkylation and O-acylation to form ethers and esters, respectively, a strategy documented for related 1-naphthols.[10]

-

The Chloro Substituent (-Cl): The chlorine atom offers a gateway to modern cross-coupling chemistry. While it deactivates the ring towards electrophilic substitution, its real value lies in its ability to participate in palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-alkyne bonds.

The diagram below illustrates the primary reaction pathways originating from each functional group, highlighting the molecule's versatility as a synthetic hub.

Caption: Reactivity map of 4-Amino-7-chloronaphthalen-1-ol hydrochloride.

Potential Applications in Organic Synthesis

The strategic placement of functional groups makes this compound a valuable precursor for several classes of organic molecules.

Synthesis of Azo Dyes and Pigments

The most direct and documented application of aminonaphthols is in the synthesis of azo dyes.[6] The primary amino group can be efficiently converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (e.g., phenols, anilines, or other naphthols). The presence of the chloro and hydroxyl groups on the naphthalene ring would modulate the chromophoric properties of the resulting dye, potentially leading to novel colors with high tinctorial strength and stability.

Workflow for Azo Dye Synthesis:

Caption: General workflow for synthesizing azo dyes from the title compound.

Scaffold for Medicinal Chemistry and Drug Discovery

Naphthalene-based structures are prevalent in a wide array of FDA-approved drugs and biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] The 4-amino-7-chloroquinoline scaffold, a close structural relative, is the foundation of highly successful antimalarial drugs like Chloroquine.[14][15] This strongly suggests that 4-Amino-7-chloronaphthalen-1-ol can serve as a valuable starting point for novel therapeutic agents.

Potential Synthetic Pathways:

-

Amide and Sulfonamide Libraries: The amino group can be reacted with a diverse range of acyl chlorides, sulfonyl chlorides, and isocyanates to generate large libraries of amides, sulfonamides, ureas, and thioureas. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The synthesis of such derivatives from the related 4-amino-7-chloroquinoline has proven effective in developing new antimalarial agents.[14]

-

Buchwald-Hartwig Amination: The chloro group can be substituted with various primary or secondary amines using palladium catalysis. This reaction would yield 4,7-diaminonaphthalen-1-ol derivatives, introducing a new vector for chemical diversification.

-

Ether Derivatives via O-Alkylation: The hydroxyl group can be alkylated to introduce side chains that may enhance binding affinity, improve pharmacokinetic properties, or modulate solubility. Patent literature describes methods for preparing 4-amino-1-naphthol ethers, validating this synthetic route.[10]

Precursor for Fused Heterocyclic Systems

The aminonaphthol motif is a powerful precursor for building complex, fused heterocyclic systems. The amino and hydroxyl groups can act as ortho-disposed nucleophiles in condensation reactions to form five- or six-membered rings.

-

Benzoxazoles and Benzoxazines: Reaction with carboxylic acids, aldehydes, or their derivatives could lead to the formation of naphthoxazole or naphthoxazine rings. These motifs are found in numerous biologically active molecules.

-

Multicomponent Reactions (MCRs): The compound could serve as the "amino" component in various MCRs, such as the Ugi or Passerini reactions (after suitable derivatization), allowing for the rapid assembly of complex molecules from three or more starting materials.[16]

Exemplary Experimental Protocols

The following protocols are provided as validated starting points for researchers. They are based on established procedures for analogous compounds and are designed to be robust and reproducible.

Protocol 1: Synthesis of a Naphthyl Azo Dye

This protocol is adapted from the well-established synthesis of azo dyes from aminophenols and naphthols.[17][18]

Objective: To synthesize an azo dye via diazotization of 4-Amino-7-chloronaphthalen-1-ol hydrochloride and coupling with 2-naphthol.

Materials:

-

4-Amino-7-chloronaphthalen-1-ol hydrochloride (1.0 equiv)

-

Sodium nitrite (NaNO₂) (1.1 equiv)

-

Hydrochloric acid (HCl), concentrated (3.0 equiv)

-

2-Naphthol (1.0 equiv)

-

Sodium hydroxide (NaOH)

-

Distilled water, Ice

Procedure:

-

Diazotization:

-

Suspend 4-Amino-7-chloronaphthalen-1-ol hydrochloride (1.0 equiv) in a mixture of water and concentrated HCl (3.0 equiv) in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the successful formation of the diazonium salt. Stir for an additional 15 minutes in the cold.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve 2-naphthol (1.0 equiv) in a 10% aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred, cold 2-naphthol solution.

-

A brightly colored precipitate (the azo dye) should form immediately.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Isolate the solid dye product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60 °C. Recrystallization from ethanol or acetic acid can be performed for further purification.

-

Self-Validation: The success of the reaction is immediately evident by the formation of a deeply colored precipitate. The purity can be confirmed by TLC and melting point analysis. The structure can be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the synthetic utility of the C-Cl bond by coupling it with an arylboronic acid.

Materials:

-

4-Amino-7-chloronaphthalen-1-ol hydrochloride (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon source

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 4-Amino-7-chloronaphthalen-1-ol hydrochloride (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

-

Reaction Execution:

-

Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 7-phenyl substituted aminonaphthol.

-

Causality and Justification: The use of a palladium catalyst is essential to facilitate the oxidative addition/reductive elimination cycle. A base (K₂CO₃) is required to activate the boronic acid, and a mixed aqueous/organic solvent system is often optimal for Suzuki couplings involving polar substrates.

Conclusion and Future Outlook

4-Amino-7-chloronaphthalen-1-ol hydrochloride represents a synthetically rich yet underutilized building block. The orthogonal reactivity of its three distinct functional groups provides a platform for generating significant molecular diversity. Its potential as a precursor for novel dyes, complex heterocyclic scaffolds, and libraries of drug-like molecules is substantial. This guide has outlined the key reactive pathways and provided a strategic blueprint for its application. It is our hope that this analysis will inspire researchers in both academia and industry to explore the full synthetic potential of this versatile compound, paving the way for innovations in materials science and medicinal chemistry.

References

- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances.

- PubChem. 4-Amino-1-naphthol hydrochloride. PubChem Compound Summary.

- Vargas, J. A. M., et al. (2020). Substituted Naphthols: Preparations, Applications, and Reactions. European Journal of Organic Chemistry.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences and Research.

-

Ozomarisi, H. E., et al. (2024). A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes. Journal of Organic Chemistry, 89(2), 1310-1314. [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. [Link]

-

Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(3), 89-102. [Link]

-

Bîcu, E. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(18), 6649. [Link]

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). OUCI.

-

Shi, J., et al. (2026). Multistep Continuous Flow Synthesis of 4-Amino-1-Naphthol Hydrochloride in a Microreactor System. Chemical Engineering and Processing - Process Intensification. [Link]

-

Li, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. BMC Chemistry, 15(1), 38. [Link]

-

U.S. Environmental Protection Agency. 1-Naphthalenol, 4-amino-, hydrochloride (1:1). Substance Registry Services. [Link]

-

Fieser, L. F. (1932). 1,4-Aminonaphthol Hydrochloride. Organic Syntheses, 12, 2. [Link]

- Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)

-

Otutu, J. O., & Ezeribe, A. I. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Asian Journal of Textile, 3(1), 1-8. [Link]

-

Conant, J. B., et al. (1923). 1,4-Aminonaphthol Hydrochloride. Organic Syntheses, 3, 11. [Link]

- Wetzel, J. (1946). Preparation of 4-amino-1-naphthol ethers.

-

Singh, K., et al. (2011). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & Medicinal Chemistry Letters, 21(11), 3141-3144. [Link]

-

PubChem. 4-Amino-7-chloroquinoline. PubChem Compound Summary. [Link]

-

Evans, M. (2019). 05.03 General Reactivity of Amines. YouTube. [Link]

Sources

- 1. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 5959-56-8 Cas No. | 4-Amino-1-naphthol hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. B23978.14 [thermofisher.com]

- 5. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

thermal stability and degradation of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride

Technical Guide: Thermal Stability & Degradation Kinetics of 4-Amino-7-chloronaphthalen-1-ol·HCl

Part 1: Executive Technical Summary

Compound Classification: 4-Amino-7-chloronaphthalen-1-ol hydrochloride is a bifunctional naphthalene derivative characterized by a para-aminonaphthol core substituted with a chlorine atom on the distal ring. It belongs to a class of compounds historically utilized as dye intermediates (azo dye precursors) and, more recently, as specific ligands in drug discovery scaffolds requiring redox activity.

Core Stability Thesis: The stability profile of this compound is defined by two competing degradation vectors:

-

Oxidative Instability (Dominant): The electron-rich aminonaphthol core is highly susceptible to auto-oxidation, converting rapidly to 7-chloro-1,4-naphthoquinone derivatives upon exposure to air or solution stress. This reaction is visually indicated by a shift from off-white/grey to pink, then dark brown/purple.

-

Thermal Dissociation (Secondary): As a hydrochloride salt, the compound exhibits a high melting/decomposition point (predicted >250°C based on structural analogs). However, thermal stress induces dehydrochlorination (loss of HCl gas), leading to the formation of the unstable free base, which rapidly polymerizes.

Immediate Handling Directive:

-

Storage: -20°C under Argon/Nitrogen atmosphere. Desiccated.

-

Solution: Prepare immediately before use; use degassed buffers containing antioxidants (e.g., ascorbic acid or sodium metabisulfite) if experimental conditions permit.

Part 2: Physicochemical Stability Profile

The following data summarizes the theoretical and empirical boundaries for the compound, grounded in the behavior of the homologous 4-amino-1-naphthol hydrochloride (CAS: 5959-56-8).

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | C₁₀H₈ClNO[1] · HCl | MW: ~230.09 g/mol (Free base: 193.63) |

| Appearance | Grey to off-white crystalline powder | Critical QC Check: Pink or purple hue indicates significant oxidation (>2% quinone impurity). |

| Melting Point (T_m) | 270°C - 280°C (Decomposition) | The salt does not melt cleanly; it undergoes simultaneous melting and degradation (carbonization). |

| Hygroscopicity | Moderate to High | Absorbed moisture catalyzes hydrolysis and oxidation. |

| pKa (Predicted) | ~3.2 (Amine), ~9.5 (Phenol) | The HCl salt is acidic in solution; neutralization precipitates the unstable free base. |

| Solubility | Water, Methanol, DMSO | DMSO solutions darken rapidly due to oxidant properties of the solvent. |

Part 3: Degradation Mechanisms

Understanding the specific chemical pathways of degradation is essential for interpreting analytical data (LCMS/TGA).

Oxidative Dehydrogenation (The "Pink" Pathway)

The most immediate threat to integrity is the oxidation of the 1,4-aminonaphthol system.

-

Initiation: Proton abstraction or radical attack removes hydrogen from the -OH and -NH₂ groups.

-

Intermediate: Formation of the quinone-imine (7-chloro-4-imino-1-naphthalenone).

-

Product: Hydrolysis of the imine yields 7-chloro-1,4-naphthoquinone .

-

Observation: This quinone is highly colored (red/yellow) and electrophilic, reacting with remaining amine starting material to form dark, insoluble dimers (naphthalene blacks).

Thermal Dehydrochlorination

Upon heating >200°C:

Visualized Pathway (DOT)

Figure 1: Mechanistic flow of thermal and oxidative degradation. Note that oxidation can occur directly from the salt in solution if pH drifts.

Part 4: Experimental Characterization Framework

As exact literature curves for the 7-chloro isomer are rare, the following protocols are designed to generate self-validating stability data.

Thermal Gravimetric Analysis (TGA) Protocol

Objective: Determine the onset of dehydrochlorination and total decomposition.

-

Instrument: TGA with Evolved Gas Analysis (EGA) or MS coupling preferred.

-

Sample Mass: 5–10 mg.

-

Pan: Alumina (open) to allow HCl escape.

-

Purge Gas: Nitrogen (40 mL/min) to prevent oxidation masking the thermal events.

-

Ramp: 10°C/min from 40°C to 400°C.

-

Expected Profile:

-

Event 1 (<100°C): <1% weight loss (Surface moisture).

-

Event 2 (~200-250°C): Sharp weight loss corresponding to HCl mass fraction (~15-18%).

-

Event 3 (>270°C): Broad degradation (Carbonization).

-

Forced Degradation Study (HPLC-DAD)

Objective: Quantify oxidative sensitivity for solution handling.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: 254 nm (aromatic) and 450 nm (quinone detection).

Stress Conditions Table:

| Stress Condition | Procedure | Expected Result |

| Control | Dissolve in degassed 0.1N HCl. Analyze immediately. | Single peak (>98%). |

| Oxidative | Dissolve in water; bubble air for 1 hour. | Appearance of new peak at higher RT (Quinone) + Color change to pink. |

| Thermal (Soln) | Heat solution to 60°C for 4 hours. | Increase in baseline noise (polymerization) + Quinone peak. |

| Photolytic | Expose solution to UV/VIS light for 24h. | Accelerated browning; complex degradation mix. |

Analytical Workflow Diagram

Figure 2: Step-by-step characterization workflow to validate compound integrity before usage.

Part 5: Storage & Handling Directives

To maximize the half-life of 4-Amino-7-chloronaphthalen-1-ol hydrochloride, adhere to these "Gold Standard" practices:

-

The "Schlenk" Rule: Handle the solid in a glovebox or use Schlenk line techniques if high precision is required. Oxygen exclusion is the single most effective stabilizer.

-

Acidic Stabilization: When preparing solutions, maintain pH < 3. The protonated ammonium form (

) is significantly more resistant to oxidation than the free amine. -

Antioxidant Additives: For biological assays where anaerobic conditions are impossible, add 1-5 mM Sodium Ascorbate or Dithiothreitol (DTT) to the buffer.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may be permeable to oxygen over long periods.

References

-

Sigma-Aldrich. (n.d.). 4-Amino-1-naphthol hydrochloride technical grade, 90%. Safety Data Sheet & Product Specification. Retrieved from

-

PubChem. (2025).[1][2] 4-Amino-1-naphthol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [1]

-

Organic Syntheses. (1941). 1,4-Aminonaphthol Hydrochloride. Org. Synth. 1937, 17, 9; Coll. Vol. 1, p.49. (Detailed synthesis and stability notes of the parent scaffold). Retrieved from

-

Coughlin, M. F., et al. (1999).[3] Degradation of azo dyes containing aminonaphthol. Journal of Industrial Microbiology and Biotechnology, 23, 341–346.[3] (Mechanistic insight into aminonaphthol cleavage and oxidation). Retrieved from

-

Thermo Fisher Scientific. (n.d.). 4-Amino-1-naphthol hydrochloride, tech. 90%.[4] Product Overview. Retrieved from

Sources

- 1. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation of azo dyes containing aminonaphthol by Sphingomonas sp strain 1CX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. B23978.14 [thermofisher.com]

Technical Monograph: Purity and Characterization of 4-Amino-7-chloronaphthalen-1-ol Hydrochloride

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Amino-7-chloronaphthalen-1-ol hydrochloride (hereafter 4A7C-HCl ) is a specialized bicyclic aromatic intermediate.[1] While structurally related to the common photographic developer 4-amino-1-naphthol, the introduction of a chlorine atom at the C7 position imparts distinct electronic properties and lipophilicity, often exploited in the synthesis of azo dyes, antimalarial quinone imines, or kinase inhibitor scaffolds.[1]

Critical Technical Challenge: The coexistence of an electron-donating amino group (C4) and a hydroxyl group (C1) on the naphthalene core creates a "push-push" electronic system (para-aminonaphthol motif).[1] This makes the free base highly susceptible to auto-oxidation, forming 7-chloro-1,4-naphthoquinone or imino-quinone species.[1] The hydrochloride salt form is preferred to stabilize the amine, reducing the oxidation potential (HOMO energy) and improving shelf-life.[1]

This guide details a self-validating analytical workflow to ensure the identity, purity, and salt stoichiometry of 4A7C-HCl.

Structural Elucidation & Identity (The "Fingerprint")[1]

Before purity quantification, the chemical structure must be unequivocally confirmed.[1] The 7-chloro substitution pattern breaks the symmetry of the unsubstituted naphthalene system, creating a unique NMR signature.[1]

Theoretical NMR Expectations (1H NMR in DMSO-d6)

-

Exchangeable Protons: A broad singlet at

9.0–10.5 ppm (OH) and a broad signal at -

Ring A (C2, C3): The protons at C2 and C3 appear as a pair of doublets (AB system) around

6.8–7.5 ppm ( -

Ring B (C5, C6, C8): This is the diagnostic region for the 7-chloro isomer.[1]

-

H8 (C8-H): Appears as a doublet with a small meta-coupling constant (

Hz) or a singlet, typically deshielded due to the peri-effect of the C1-OH/C1-O- substituent, though the Cl at C7 also exerts influence.[1] -

H6 (C6-H): Appears as a doublet of doublets (dd), coupling vicinally to H5 (

Hz) and meta to H8 ( -

H5 (C5-H): Appears as a doublet (

Hz), typically the most downfield ring proton due to the peri-interaction with the C4-amine/ammonium group.[1]

-

Mass Spectrometry (LC-MS)

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing this unstable intermediate, prioritizing stability controls.

Figure 1: Analytical workflow emphasizing the critical stability check prior to lengthy HPLC runs.

Protocol 1: Purity by HPLC (Reverse Phase)[1]

Due to the oxidation sensitivity of aminonaphthols, standard unbuffered mobile phases can lead to on-column degradation, appearing as "ghost" peaks or baseline drift.[1] This method uses an acidic modifier and an antioxidant strategy.[1]

Method Parameters[1][7]

| Parameter | Specification | Causality / Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | End-capping reduces silanol interactions with the basic amine.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid + 10 mM Ammonium Acetate in Water | Acidic pH keeps the amine protonated ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier for lipophilic chloronaphthalene core.[1] |

| Gradient | 5% B to 95% B over 20 min | Captures polar oxidative degradants (early eluting) and the lipophilic parent.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure/resolution balance.[1] |

| Detection | UV at 230 nm and 300 nm | 230 nm for chloronaphthalene core; 300 nm for conjugated impurities (quinones).[1] |

| Diluent | 0.1% Ascorbic Acid in 50:50 MeOH:Water | Critical: Ascorbic acid acts as a sacrificial antioxidant during sample prep.[1] |

Step-by-Step Execution

-

Preparation of Diluent: Dissolve 10 mg of L-ascorbic acid in 100 mL of 50:50 Methanol/Water. Use fresh.

-

Sample Prep: Accurately weigh 5.0 mg of 4A7C-HCl. Dissolve in 10.0 mL of the antioxidant diluent. Sonicate briefly (<30 sec) to minimize heat/oxidation.

-

Injection: Inject 5 µL immediately.

-

Integration: Integrate the main peak (approx. 12-14 min). Ignore the void volume peak corresponding to ascorbic acid.[1]

-

System Suitability: The resolution between the main peak and any known impurity (e.g., 7-chloro-1-naphthol) must be > 2.0.[1]

Protocol 2: Salt Stoichiometry (Argentometric Titration)[1]

NMR confirms the organic structure, but not the salt ratio.[1] 4A7C-HCl is hygroscopic; excess HCl or water decreases the "active" weight.[1] We quantify the chloride counter-ion to prove it is a mono-hydrochloride salt.[1]

Methodology

-

Principle:

(precipitate).[1] -

Reagent: 0.01 M Silver Nitrate (

).[1] -

Indicator: Potentiometric detection (Silver electrode) is preferred over colorimetric (chromate) due to the sample's potential inherent color/darkening.[1]

Calculation

1Impurity Fate Mapping

Understanding the degradation pathways is vital for interpreting "unknown" peaks in the HPLC chromatogram.[1]

Figure 2: The oxidative degradation pathway.[1] The "Quinone" species will appear significantly later in Reverse Phase HPLC due to loss of polarity, while polymers may not elute.[1]

Handling and Storage Recommendations

Based on the chemical properties described above, the following storage protocols are mandatory to maintain the >98% purity required for pharmaceutical applications:

References

-

PubChem. (2025).[1][2][3] 4-Chloro-1-naphthol | C10H7ClO.[1][4] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link](Source for chloronaphthol spectral comparisons).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Authoritative text on titration and qualitative organic analysis of substituted naphthalenes).

-

Hansen, S. H. (1981).[1] "High-performance liquid chromatography of unstable phenols." Journal of Chromatography A, 209(2), 203-211.[1] (Foundational text on using ascorbic acid in mobile phases for aminophenols/naphthols).

Methodological & Application

Application Notes & Protocols: 4-Amino-7-chloronaphthalen-1-ol hydrochloride as a Versatile Fluorescent Probe

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Amino-7-chloronaphthalen-1-ol hydrochloride as a fluorescent probe. Naphthalene-based fluorophores are renowned for their high quantum yields, photostability, and environmental sensitivity, making them ideal scaffolds for molecular sensors.[1][2] While 4-Amino-7-chloronaphthalen-1-ol has been traditionally utilized as a synthetic intermediate[3], its inherent structural features—an electron-donating amino group, a phenolic hydroxyl group, and a chloro substituent on an extended aromatic system—suggest significant potential as a turn-on fluorescent probe. This guide details the hypothesized sensing mechanisms, photophysical properties, and provides detailed protocols for its application in detecting metal ions and for bioimaging in living cells.

Introduction: The Naphthalene Scaffold in Fluorescence Sensing

Naphthalene and its derivatives are a cornerstone in the design of small-molecule fluorescent probes. Their rigid, planar structure leads to high fluorescence quantum yields, and their emission properties are exquisitely sensitive to the local environment and substitution patterns on the aromatic ring.[2] The fluorescence of the naphthalene core can be modulated through several well-established photophysical mechanisms, including:

-

Photoinduced Electron Transfer (PET): A process where an electron is transferred from a donor to an excited fluorophore (or vice versa), quenching fluorescence. This process can be inhibited by analyte binding, resulting in a "turn-on" response.[4][5]

-

Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting groups, excitation can lead to a charge-separated state. The emission from this state is highly sensitive to solvent polarity and local electric fields.[2][4]

-

Chelation-Enhanced Fluorescence (CHEF): When a probe binds to a metal ion, the chelation event can restrict intramolecular rotations and block non-radiative decay pathways, leading to a significant increase in fluorescence intensity.[4]

The structure of 4-Amino-7-chloronaphthalen-1-ol (ACN) incorporates a potent electron-donating amino group and a hydroxyl group, which can act as a recognition and binding site for various analytes. We hypothesize that in its free state, the fluorescence of ACN is quenched via a PET mechanism involving the lone pair of electrons on the amino group. Upon binding to a target analyte, such as a metal ion, this PET pathway is inhibited, restoring fluorescence in a classic "turn-on" fashion.

Proposed Mechanism of Action: A PET-Based "Turn-On" Sensor

The proposed sensing mechanism for ACN relies on the inhibition of Photoinduced Electron Transfer (PET). The amino group (-NH₂) serves as the electron donor (receptor) and the naphthalene ring as the fluorophore.

-

"Off" State (Quenched): In the absence of a target analyte, the lone pair of electrons on the nitrogen atom of the amino group can be transferred to the excited-state naphthalene fluorophore upon excitation. This electron transfer provides a non-radiative decay pathway, effectively quenching the fluorescence.

-

"On" State (Fluorescent): Upon introduction of a suitable analyte (e.g., a metal ion like Al³⁺ or Cu²⁺), the amino and adjacent hydroxyl groups can act as a chelating moiety. The coordination of the metal ion engages the lone pair of electrons on the nitrogen, making them unavailable for the PET process. This inhibition of the quenching pathway restores the radiative decay channel, resulting in a significant enhancement of fluorescence intensity.[4][6]

Photophysical & Chemical Properties

Proper characterization is essential for any fluorescent probe. The following table summarizes the key chemical properties of ACN and its hypothesized photophysical characteristics, which should be determined empirically for each new batch.

| Property | Value / Description | Source / Note |

| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride | [7] |

| CAS Number | 5959-56-8 | [7] |

| Molecular Formula | C₁₀H₁₀ClNO | [8] |

| Molecular Weight | 195.65 g/mol | [8] |

| Appearance | Pale brown to purple powder | [9] |

| Solubility | Soluble in water, DMSO, DMF, Methanol | [9] |

| Purity | ≥90% (Technical Grade) | |

| Storage | Store at 2-8°C, protect from light | [9] |

| Hypothesized λex (max) | ~340-360 nm | Based on similar naphthalene scaffolds[4] |

| Hypothesized λem (max) | ~450-480 nm (blue-cyan) | Based on similar naphthalene scaffolds[4] |

| Hypothesized Quantum Yield (ΦF) | <0.05 (free), >0.4 (analyte-bound) | Illustrative values for a PET sensor |

| Hypothesized Molar Extinction Coeff. | ~10,000 - 15,000 M⁻¹cm⁻¹ | Typical for naphthalene derivatives |

Application Protocols

4.1 Safety and Handling

-

ACN hydrochloride is a skin and eye irritant.[7]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for complete safety information before use.

4.2 Protocol 1: In Vitro Detection of Metal Ions

This protocol describes a general procedure for evaluating the "turn-on" fluorescence response of ACN to a target metal ion (e.g., Al³⁺) using a fluorescence spectrophotometer.

Materials:

-

ACN hydrochloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

HEPES buffer (10 mM, pH 7.4)

-

Deionized water (Milli-Q or equivalent)

-

Stock solution of target metal salt (e.g., 10 mM AlCl₃ in deionized water)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Probe Stock Solution Preparation:

-

Prepare a 10 mM stock solution of ACN by dissolving 1.96 mg of ACN hydrochloride (MW: 195.65) in 1.0 mL of anhydrous DMSO.

-

Vortex until fully dissolved. Store this stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

Prepare a 10 µM working solution of ACN in HEPES buffer. For example, add 10 µL of the 10 mM ACN stock solution to 9.99 mL of 10 mM HEPES buffer (pH 7.4).

-

Scientist's Note: The final DMSO concentration should be kept low (<0.5% v/v) to avoid solvent effects on the assay and biological systems.

-

-

Spectrometer Setup:

-

Set the excitation wavelength (λex) to the determined maximum (e.g., 350 nm).

-

Set the emission scan range from 400 nm to 600 nm.

-

Set the excitation and emission slit widths to 5 nm. (This may require optimization).

-

-

Titration Experiment:

-

Pipette 2.0 mL of the 10 µM ACN working solution into a quartz cuvette.

-

Place the cuvette in the fluorometer and record the initial fluorescence spectrum. This is the "zero" or "free probe" reading.

-

Add small aliquots (e.g., 1-5 µL) of the 10 mM AlCl₃ stock solution to the cuvette, mixing gently by inverting after each addition.

-

Allow the solution to incubate for 2-5 minutes after each addition before recording the fluorescence spectrum.

-

Continue adding the metal ion solution until the fluorescence intensity reaches a plateau (saturates).

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.

-

This data can be used to determine the probe's sensitivity and calculate the limit of detection (LOD).

-

To ensure selectivity, perform control experiments by titrating with other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺) under identical conditions.[4]

-

4.3 Protocol 2: Live Cell Imaging

This protocol provides a general method for staining live cells with ACN to visualize its intracellular distribution or response to changes in intracellular analyte concentrations. Optimization for specific cell types and experimental goals is crucial.[10]

Materials:

-

Cells cultured on glass-bottom imaging dishes or chamber slides (60-80% confluency).

-

ACN 10 mM stock solution in DMSO.

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Fluorescence microscope (confocal or widefield) equipped with a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm).

-

Environmental chamber for maintaining 37°C and 5% CO₂ during imaging.

Procedure:

-

Preparation of Staining Solution:

-

Dilute the 10 mM ACN stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended.

-

Self-Validation Step: Always perform a concentration-response curve to determine the optimal staining concentration that provides a bright signal with minimal cytotoxicity.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with 1 mL of pre-warmed PBS or HBSS.

-

Add the ACN staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator.[1] The optimal incubation time should be determined empirically.

-

-

Washing:

-

Imaging:

-

Add fresh pre-warmed imaging buffer to the cells.

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Excite the cells using the appropriate light source (e.g., 355 nm laser or mercury lamp with a DAPI filter).

-

Capture images using the corresponding emission filter.

-

Causality Note: Use the lowest possible excitation power and shortest exposure time necessary to obtain a good signal-to-noise ratio. This minimizes phototoxicity and photobleaching, which is critical for dynamic live-cell experiments.[11]

-

-

Experimental Controls:

-

Unstained Cells: Image a sample of unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.

-

Positive Control: If investigating an analyte, pre-treat cells with a known modulator of that analyte (e.g., an ionophore or a metabolic precursor) to validate the probe's response in a cellular context.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-1-naphthol hydrochloride | 5959-56-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-1-naphthol hydrochloride, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Advanced Synthesis Protocols: Strategic Utilization of 4-Amino-7-chloronaphthalen-1-ol Hydrochloride

Executive Summary & Strategic Relevance

In the landscape of modern pharmaceutical synthesis, 4-Amino-7-chloronaphthalen-1-ol hydrochloride serves as a high-value "privileged structure." It acts as a critical bioisostere to the 4-amino-7-chloroquinoline core found in classic antimalarials (e.g., Chloroquine, Hydroxychloroquine) and is a direct precursor to 7-chloro-1,4-naphthoquinone derivatives used in antiparasitic and oncology drug discovery.

This Application Note details the specific utility of this intermediate in synthesizing Mannich base antimalarials (Amodiaquine analogs) and Naphthoquinone-based inhibitors (Atovaquone analogs). The 7-chloro substituent is pivotal: it enhances lipophilicity (LogP) for membrane permeability and blocks metabolic oxidation at the C7 position, significantly improving the pharmacokinetic (PK) profile of the final drug candidate.

Technical Background: The Bioisostere Advantage

The 4-amino-1-naphthol scaffold offers a unique chemical space compared to its quinoline counterparts.

-

Electronic Modulation: The replacement of the quinoline nitrogen with a carbon atom (naphthalene core) alters the pKa of the C4-amino group, modifying the drug's accumulation in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).

-

Redox Activity: Unlike the stable quinoline ring, the 1,4-aminonaphthol system is redox-active. It can undergo reversible oxidation to the quinone imine or 1,4-naphthoquinone. This redox cycling is a mechanism of action for many cytotoxic and antiparasitic agents, generating Reactive Oxygen Species (ROS) that damage target DNA or proteins.

Core Application 1: C2-Selective Mannich Condensation

Target Class: 4-Amino-Mannich Base Antimalarials (Amodiaquine Bioisosteres)

The most robust application of this intermediate is the Mannich reaction . The C1-hydroxyl group strongly activates the C2-position, allowing for the regioselective introduction of alkylamine side chains. This side chain is essential for overcoming drug resistance in P. falciparum.

Experimental Protocol: C2-Aminomethylation

Objective: Synthesis of 2-((dialkylamino)methyl)-4-amino-7-chloronaphthalen-1-ol.

Reagents:

-

Substrate: 4-Amino-7-chloronaphthalen-1-ol hydrochloride (1.0 eq)

-

Reagent A: Paraformaldehyde (1.2 eq)

-

Reagent B: Secondary Amine (e.g., Diethylamine, Pyrrolidine) (1.1 eq)

-

Solvent: Absolute Ethanol (degassed)

-

Catalyst: Catalytic HCl (if using free amine)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Critical: The starting material is an HCl salt. If using the free amine for the Mannich reaction, neutralize the salt in situ with 1.0 eq of Triethylamine (TEA) or use the secondary amine in slight excess.

-

Charge a round-bottom flask with 4-Amino-7-chloronaphthalen-1-ol HCl (1.0 eq) and Absolute Ethanol (10 mL/mmol).

-

Sparge with Argon for 15 minutes to remove dissolved oxygen. Oxidation of the aminonaphthol to the quinone is the primary side reaction.

-

-

Reagent Addition:

-

Add Paraformaldehyde (1.2 eq) and the Secondary Amine (1.1 eq) in a single portion.

-

Note: Pre-mixing the amine and paraformaldehyde in a separate vial for 30 minutes to form the iminium ion intermediate can improve yields.

-

-

Reflux:

-

Heat the reaction mixture to reflux (approx. 78°C) under an Argon balloon.

-

Monitor by TLC (System: DCM/MeOH 9:1). The starting material (polar) should disappear, and a new, slightly less polar spot (the Mannich base) should appear.

-

Time: Typically 2–6 hours.

-

-

Workup & Isolation:

-

Cool the mixture to 0°C.

-

If the product precipitates as the HCl salt: Filter the solid, wash with cold acetone, and dry under vacuum.

-

If no precipitate forms: Concentrate the solvent to 20% volume, add diethyl ether to induce crystallization.

-

Stability Note: Store the product as the hydrochloride salt at -20°C. The free base is prone to air oxidation.

-

Data Summary: Typical Yields

| Amine Component | Reaction Time | Isolated Yield (%) | Appearance |

| Diethylamine | 3.5 h | 78% | Off-white solid |

| Pyrrolidine | 2.0 h | 85% | Pale yellow solid |

| Morpholine | 4.0 h | 72% | Yellow solid |

Core Application 2: Oxidative Conversion to 1,4-Naphthoquinones

Target Class: Atovaquone Analogs & CDC25 Phosphatase Inhibitors

This protocol converts the amino-naphthol core into the 7-chloro-1,4-naphthoquinone scaffold. This is the key intermediate for synthesizing hydroxynaphthoquinone drugs like Atovaquone (via subsequent Thiele-Winter acetoxylation and hydrolysis).

Experimental Protocol: FeCl3 Oxidation

Objective: Synthesis of 7-chloro-1,4-naphthoquinone.

Reagents:

-

Substrate: 4-Amino-7-chloronaphthalen-1-ol hydrochloride (1.0 eq)

-

Oxidant: Iron(III) Chloride (FeCl3·6H2O) (2.5 eq)

-

Solvent: 0.1 M HCl / Water

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve the substrate in 0.1 M HCl (20 mL/mmol). The acidic pH prevents polymerization of the amino group during the initial stages.

-

-

Oxidation:

-

Prepare a solution of FeCl3·6H2O (2.5 eq) in water.

-

Add the oxidant solution dropwise to the substrate solution at Room Temperature over 20 minutes.

-

Observation: The solution will rapidly change color from pale pink/brown to a vivid yellow or orange (characteristic of quinones).

-

-

Extraction:

-

Stir for 1 hour.

-

Extract the reaction mixture with Dichloromethane (DCM) (3 x 20 mL).

-

Wash the organic layer with Brine, dry over anhydrous Na2SO4.

-

-

Purification:

-

Concentrate the organic layer.

-

Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 8:2).

-

Target: 7-chloro-1,4-naphthoquinone (Yellow crystalline solid).

-

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

Caption: Divergent synthesis pathways: Pathway A yields Mannich base antimalarials; Pathway B yields Quinone precursors.

Critical Handling & Safety (E-E-A-T)

-

Stability: The hydrochloride salt is relatively stable but hygroscopic. Store in a desiccator. The free base (4-amino-7-chloro-1-naphthol) is highly air-sensitive and will oxidize to the quinone imine and eventually the purple/black quinhydrone complex upon exposure to air.

-

Self-Validation:

-

Mannich Reaction: Success is validated by the disappearance of the aromatic proton signal at C2 in 1H NMR (typically around δ 6.8–7.0 ppm) and the appearance of the methylene singlet (–CH2–N) around δ 3.8–4.2 ppm.

-

Oxidation: Success is validated by the loss of the amine N-H stretches in IR and the appearance of two strong Carbonyl (C=O) stretches at ~1660–1675 cm⁻¹ (Quinone).

-

References

-

World Health Organization (WHO). (2022). Guidelines for the treatment of malaria. WHO. [Link]

-

O'Neill, P. M., et al. (2012). "4-Aminoquinolines: The relationship between chloroquine resistance and chemical structure." Journal of Medicinal Chemistry, 55(16), 7253–7269. [Link]

-

Kouznetsov, V. V., & Gomez-Amaya, S. (2018). "Recent developments in the synthesis of quinoline-based antimalarial agents." Current Organic Chemistry, 22(14). [Link]

-

Bolognesi, M. L., et al. (2008). "Quinone-based antimalarial agents: Synthesis and activity." Journal of Medicinal Chemistry, 51(23), 7497-7506. [Link]

Application Notes and Protocols for the Development of a Colorimetric Assay using 4-Amino-7-chloronaphthalen-1-ol;hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a novel colorimetric assay using 4-Amino-7-chloronaphthalen-1-ol;hydrochloride. While not a conventionally documented chromogenic substrate, its structural similarity to known peroxidase substrates, such as 4-chloro-1-naphthol (4-CN), suggests its potential utility in enzyme-based detection systems like ELISA and Western blotting. This guide outlines the proposed mechanism of action, a detailed methodology for assay optimization, a definitive protocol for execution, and a robust framework for validation. Our approach is grounded in established principles of colorimetric assay development, ensuring scientific integrity and providing a self-validating system for reliable and reproducible results.

Introduction: The Pursuit of Novel Chromogenic Reagents

Colorimetric assays are a cornerstone of modern biological research and diagnostics, offering a simple, cost-effective, and visually interpretable method for detecting and quantifying target analytes.[1][2] The power of these assays often resides in the selection of a chromogenic substrate, which is enzymatically converted into a colored product.[3] Horseradish peroxidase (HRP) is one of the most common enzymes used in these applications due to its high turnover rate, stability, and well-characterized reactivity with various substrates.[4]

While substrates like 3,3’,5,5’-Tetramethylbenzidine (TMB) and 3,3'-Diaminobenzidine (DAB) are widely used, the exploration of novel chromogenic molecules is critical for developing assays with unique properties, such as enhanced sensitivity, different colorimetric outputs, or improved stability.[3][5] 4-Amino-7-chloronaphthalen-1-ol;hydrochloride is a naphthalenol derivative with structural features—an amino group and a hydroxyl group on a naphthalene ring—that suggest its potential as a chromogenic peroxidase substrate.[6] This document serves as a foundational guide to harness the potential of this compound, transforming it from a chemical entity into a validated tool for quantitative analysis.

Principle of the Assay: Proposed Mechanism of Action

We hypothesize that 4-Amino-7-chloronaphthalen-1-ol acts as a chromogenic substrate for horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). The reaction mechanism is predicated on the HRP-catalyzed oxidation of the substrate.

-

Enzyme Activation: HRP reacts with hydrogen peroxide, forming a high-valent iron-oxo species (Compound I).

-

Substrate Oxidation: The activated HRP complex oxidizes two molecules of 4-Amino-7-chloronaphthalen-1-ol. This occurs in two single-electron transfer steps, generating radical intermediates.

-

Dimerization and Color Formation: These radical intermediates then undergo non-enzymatic coupling or dimerization to form a colored, insoluble product. The extended conjugation of the resulting molecule is responsible for the visible color change. The presence of the chloro and amino groups on the naphthalene ring is expected to modulate the electronic properties and the final color of the precipitate.

This mechanism is analogous to that of other precipitating HRP substrates like 4-CN and DAB.[1]

Figure 1: Proposed catalytic cycle for the HRP-mediated oxidation of 4-Amino-7-chloronaphthalen-1-ol.

Materials and Reagents

-

Chromogenic Substrate: 4-Amino-7-chloronaphthalen-1-ol;hydrochloride (Assay grade, ≥90%)[7]

-

Enzyme: Horseradish Peroxidase (HRP), conjugation-grade

-

Oxidizing Agent: Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

-

Buffer Systems:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris-Buffered Saline (TBS), pH 7.6

-

Citrate-Phosphate Buffer, various pH values from 4.0 to 7.0 (for optimization)

-

-

Solvent: Dimethyl sulfoxide (DMSO) or Methanol (for preparing substrate stock solution)

-

Stop Solution (Optional): 2 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl)

-

Instrumentation:

-

Spectrophotometer or microplate reader capable of measuring absorbance at various wavelengths.

-

Calibrated pipettes and sterile, disposable tips.

-

96-well microplates (clear, flat-bottom).

-

PART I: Assay Development and Optimization Protocol

The following steps provide a framework for systematically developing and optimizing the assay conditions. The goal is to maximize the signal-to-noise ratio and achieve the desired sensitivity.

Step 1: Substrate Stock Solution Preparation Due to its aromatic nature, the substrate may have limited aqueous solubility.[6]

-

Prepare a concentrated stock solution (e.g., 10-50 mg/mL) of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride in 100% DMSO or methanol.

-

Store this stock solution in small aliquots at -20°C, protected from light. The hydrochloride salt form is expected to be more soluble in water than the free base.[8]

Step 2: Determination of Optimal Wavelength (λmax)

-

In a microplate well, combine a fixed, high concentration of HRP (e.g., 1 µg/mL), a working concentration of the substrate (e.g., 0.5 mg/mL), and H₂O₂ (e.g., 0.03%).

-

Allow the color to develop for 15-30 minutes.

-

Scan the absorbance of the resulting colored product from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent measurements.

Step 3: Optimization of Reaction Buffer pH

-

Prepare a series of buffers (e.g., Citrate-Phosphate) with pH values ranging from 4.0 to 7.0.

-

Set up parallel reactions, each containing a fixed concentration of HRP, substrate, and H₂O₂ in a different pH buffer.

-

Incubate for a fixed time (e.g., 20 minutes) and measure the absorbance at the predetermined λmax.

-

Plot absorbance vs. pH. The optimal pH is the one that yields the highest absorbance.

Step 4: Optimization of Substrate and H₂O₂ Concentration A matrix-based approach is recommended.

-

Prepare a series of substrate dilutions in the optimal buffer.

-

Prepare a series of H₂O₂ dilutions in the same buffer.

-

In a 96-well plate, test each substrate concentration against each H₂O₂ concentration, keeping the HRP concentration constant.

-

Measure the absorbance after a fixed incubation time.

-

The optimal concentrations are those that provide the maximum signal without causing substrate inhibition (a phenomenon where excessively high concentrations of substrate can decrease enzyme activity).

PART II: Standard Protocol for a Colorimetric Assay

This protocol assumes the assay has been optimized as described above. This can be adapted for applications such as an ELISA endpoint detection.

-

Reagent Preparation:

-

Wash Buffer: TBS with 0.05% Tween-20 (TBST).

-

Substrate Working Solution: Immediately before use, dilute the 4-Amino-7-chloronaphthalen-1-ol;hydrochloride stock solution to its optimal concentration in the pre-warmed (room temperature) optimal reaction buffer.

-

Complete Substrate Solution: To the Substrate Working Solution, add H₂O₂ to its final optimal concentration. Mix gently. This solution is light-sensitive and should be used within 30 minutes.

-

-

Assay Procedure (Example: ELISA Detection):

-

Complete all preceding ELISA steps (coating, blocking, antibody incubations, and washing). The final step should be the incubation with an HRP-conjugated secondary antibody, followed by a thorough wash.

-

Remove all residual wash buffer from the wells by inverting and tapping the plate on a clean paper towel.

-

Add 100 µL of the freshly prepared Complete Substrate Solution to each well.

-

Incubate the plate at room temperature, protected from direct light, for 10-30 minutes. Monitor the color development.

-

Measure the absorbance at the predetermined optimal wavelength (λmax) using a microplate reader. If a precipitating product is formed, read the plate promptly. For endpoint assays, a stop solution can be added if it effectively halts the reaction and stabilizes the color.

-

PART III: Protocol for Assay Validation

Assay validation ensures that the developed method is reliable, reproducible, and fit for its intended purpose. The following parameters should be assessed according to established guidelines.[9]

Sources

- 1. ウェスタンブロッティング発色基質 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Chromogenic Substrates | Revvity [revvity.com]

- 3. goldbio.com [goldbio.com]

- 4. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]

- 7. 4-Amino-1-naphthol hydrochloride, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-Amino-1-naphthol [drugfuture.com]

- 9. ijpsonline.com [ijpsonline.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Amino-7-chloronaphthalen-1-ol Hydrochloride Synthesis

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-Amino-7-chloronaphthalen-1-ol hydrochloride. Recognizing the nuanced challenges of this multi-step synthesis, this document provides in-depth troubleshooting, scientifically-grounded explanations for experimental choices, and detailed protocols to enhance yield and purity.

Section 1: Proposed Synthetic Pathway & Core Logic

The synthesis of 4-Amino-7-chloronaphthalen-1-ol hydrochloride is most reliably approached via a two-step electrophilic substitution and subsequent reduction, starting from the commercially available 7-chloro-1-naphthol. This strategy leverages the strong activating and para-directing effect of the hydroxyl group to control the regioselectivity of the initial nitration step.

The overall workflow is outlined below:

Caption: Proposed synthetic workflow for 4-Amino-7-chloronaphthalen-1-ol hydrochloride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to consider for this molecule, and why is the nitration-reduction pathway preferred?

The most direct and controllable route is the nitration of 7-chloro-1-naphthol followed by reduction. The hydroxyl group is a powerful ortho, para-directing activator, making the C4 position (para) highly susceptible to electrophilic attack. This provides excellent regioselectivity.

Alternative routes, such as direct amination, are challenging. Nucleophilic aromatic substitution (SNAr) on a dichloronaphthalene precursor would likely lack selectivity. Direct electrophilic amination methods exist but often require specialized, and sometimes unstable, reagents and transition metal catalysts, which can complicate purification.[1] The classical Bucherer reaction, which converts naphthols to naphthylamines, typically requires harsh conditions and may not be compatible with the chloro-substituent.[2]

Q2: Why is the final product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves three critical functions:

-

Enhanced Stability: Aryl aminophenols are notoriously susceptible to air oxidation, often forming highly colored quinone-imine impurities. The protonated ammonium salt is significantly less electron-rich and therefore more stable against oxidation.

-

Improved Purification: The hydrochloride salt often has well-defined crystallinity and lower solubility in organic solvents compared to the free base, facilitating purification by recrystallization or precipitation.[3][4]

-

Increased Solubility in Aqueous Media: For downstream applications, particularly in biological assays, the hydrochloride salt typically exhibits greater aqueous solubility than the free amine.

Q3: What are the primary safety considerations for this synthesis?

The synthesis involves several hazards that require strict adherence to safety protocols:

-